Cyanazine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

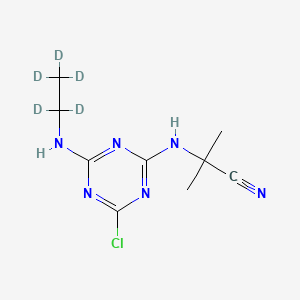

Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .

作用机制

Target of Action

Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .

Mode of Action

This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .

Pharmacokinetics

It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .

生化分析

Molecular Mechanism

Cyanazine, the parent compound, is known to inhibit photosynthesis, which is why it’s used as a herbicide

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Cyanazine-d5 in laboratory settings. A study on Cyanazine, the parent compound, showed that it was more resistant to degradation than other similar compounds over a 300-day incubation period .

Metabolic Pathways

Cyanazine, the parent compound, is known to undergo several primary metabolic pathways, including N-de-alkylation, hydroxylation, and subsequent carboxylation of alkyl groups, and dechlorination .

准备方法

Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .

化学反应分析

Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .

科学研究应用

Cyanazine-d5 has several scientific research applications, including:

相似化合物的比较

Atrazine: Another triazine herbicide used for weed control.

Simazine: Similar to atrazine, used in agricultural settings.

Propazine: A triazine herbicide with similar applications and properties.

Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.

生物活性

Cyanazine-d5 is a deuterated form of cyanazine, a triazine herbicide primarily used for controlling a variety of grass and broadleaf weeds. The compound is characterized by its chemical structure, which includes deuterium atoms that replace hydrogen atoms in the cyanazine molecule, potentially influencing its biological activity and pharmacokinetics.

| Property | Value |

|---|---|

| CAS Number | 1190003-29-2 |

| Molecular Formula | C9H8D5ClN6 |

| Molecular Weight | 245.72 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 442.4 ± 47.0 °C |

| Melting Point | 167.5 - 169 °C |

| Flash Point | 221.4 ± 29.3 °C |

This compound is noted for its non-genotoxic properties, making it a subject of interest in both agricultural and environmental studies .

Herbicidal Efficacy

This compound exhibits significant herbicidal activity, similar to its non-deuterated counterpart. Research indicates that the inclusion of cyanazine in complex formulations can enhance its solubility and efficacy against various weed species. A study demonstrated that the inclusion complex of cyanazine with hydroxypropyl-beta-cyclodextrin (HPβCD) resulted in improved herbicidal performance against Echinochloa crusgalli (barnyard grass). The following data summarizes the effects observed:

| Treatment | Average Root Length (cm) | Average Plant Height (cm) | Average Fresh Weight (g) |

|---|---|---|---|

| This compound | 4.77 ± 0.11 | 15.08 ± 0.14 | 0.060 ± 0.001 |

| Physical Mixture | 3.33 ± 0.11 | 12.70 ± 0.12 | 0.056 ± 0.002 |

| Inclusion Complex (with HPβCD) | Not specified | Not specified | Not specified |

The results indicate that the inclusion complex had the strongest herbicidal activity, attributed to enhanced water solubility of this compound, which facilitates better uptake by target plants .

The mechanism by which this compound exerts its herbicidal effects involves inhibition of photosynthesis, specifically targeting photosystem II in plants. This leads to disruption in the electron transport chain, ultimately resulting in plant death under competitive conditions with other flora.

Study on Environmental Impact

A significant body of research has focused on the environmental impact and degradation pathways of cyanazine and its derivatives, including this compound. Studies have shown that while cyanazine is effective as a herbicide, it poses risks to aquatic ecosystems due to runoff and leaching into water bodies.

Key Findings:

- Cyanazine is not genotoxic, which suggests lower risks for mutagenicity in non-target organisms.

- Its degradation products may exhibit different biological activities, necessitating comprehensive environmental monitoring .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of deuterated compounds like this compound suggests that deuteration can alter metabolic pathways and half-lives compared to their non-deuterated analogs. This aspect is particularly relevant for understanding the behavior of this compound in biological systems and its potential therapeutic applications.

属性

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。